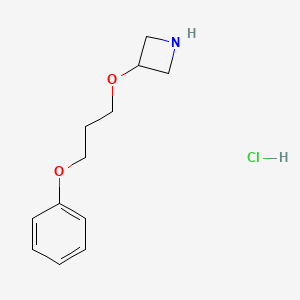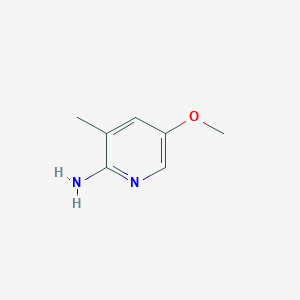
2-(1-Methylcyclopropyl)pyrimidin-4-amine
Descripción general
Descripción
2-(1-Methylcyclopropyl)pyrimidin-4-amine, also known as MCP or MKP-4, is a heterocyclic organic compound used in various applications in the fields of chemistry, biology, and pharmaceuticals. It has a molecular weight of 149.2 g/mol .
Molecular Structure Analysis
The molecular structure of 2-(1-Methylcyclopropyl)pyrimidin-4-amine consists of a pyrimidine ring attached to a methylcyclopropyl group . The InChI code for this compound is1S/C8H11N3/c1-8(3-4-8)7-10-5-2-6(9)11-7/h2,5H,3-4H2,1H3,(H2,9,10,11) . Chemical Reactions Analysis
While specific chemical reactions involving 2-(1-Methylcyclopropyl)pyrimidin-4-amine are not detailed in the literature, pyrimidine derivatives are known to undergo a variety of reactions. For example, the endocyclic imino group of aminopyrimidine is known to be a strong nucleophile .Aplicaciones Científicas De Investigación
Chemical Properties
“2-(1-Methylcyclopropyl)pyrimidin-4-amine” is a chemical compound with the CAS Number: 1521482-21-2 . It has a molecular weight of 149.2 and its IUPAC name is 2-(1-methylcyclopropyl)pyrimidin-4-amine . It is typically stored at room temperature and is available in powder form .
Anti-Inflammatory Applications
Pyrimidines, including “2-(1-Methylcyclopropyl)pyrimidin-4-amine”, have been found to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Structure-Activity Relationships (SARs)
The structure-activity relationships (SARs) of pyrimidines, including “2-(1-Methylcyclopropyl)pyrimidin-4-amine”, have been extensively studied . Understanding the SARs provides clues for the synthesis of novel pyrimidine analogs with enhanced activities .
COX-2 Inhibitory Activities
Some 2-(4-sulfamoylphenyl) and 2-(4-methylsulfonylphenyl) pyrimidines have been reported to exhibit COX-2 inhibitory activities . The COX-1 and COX-2 inhibitory effects of these analogs were measured using purified enzyme (PE) and HWB analyses .
Pharmacological Effects
Pyrimidines, including “2-(1-Methylcyclopropyl)pyrimidin-4-amine”, display a range of pharmacological effects . In addition to their anti-inflammatory properties, they also exhibit antioxidant, antibacterial, antiviral, antifungal, and antituberculosis effects .
Mecanismo De Acción
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .
Mode of Action
Pyrimidines, in general, are known to interact with their targets, leading to changes in the target’s function and subsequent downstream effects .
Biochemical Pathways
Pyrimidines are known to be involved in a variety of biochemical pathways, including those related to inflammation .
Result of Action
Pyrimidines are known to have a range of pharmacological effects, including anti-inflammatory effects .
Safety and Hazards
The safety data sheet for 2-(1-Methylcyclopropyl)pyrimidin-4-amine indicates that it is potentially hazardous. The compound has been assigned the GHS07 pictogram, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Direcciones Futuras
Pyrimidine derivatives, including 2-(1-Methylcyclopropyl)pyrimidin-4-amine, continue to be of interest in various fields, particularly in medicinal chemistry. Future research may focus on the development of new pyrimidines as anti-inflammatory agents . Additionally, the exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents suggests potential future directions in the treatment of tuberculosis .
Propiedades
IUPAC Name |
2-(1-methylcyclopropyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-8(3-4-8)7-10-5-2-6(9)11-7/h2,5H,3-4H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIFQSQRTNNUFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=NC=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylcyclopropyl)pyrimidin-4-amine | |
CAS RN |
1521482-21-2 | |
| Record name | 2-(1-methylcyclopropyl)pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate](/img/structure/B1457440.png)


![[1-(2-Bromo-phenyl)-cyclopropyl]-methanol](/img/structure/B1457444.png)
![5-O-Benzyl 7a-O-ethyl (3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride](/img/structure/B1457445.png)

![3-(Propan-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1457450.png)
![[1-[4-(4-Methylphenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1457451.png)



![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3H-imidazo[4,5-B]pyridine](/img/structure/B1457455.png)
